1H-Pyrrolo[3,4-d]pyrimidine-2,5-dione, 4-(1,3-benzodioxol-5-yl)-3,4,6,7-tetrahydro-6-(2-methoxyethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrolo[3,4-d]pyrimidine-2,5-dione, 4-(1,3-benzodioxol-5-yl)-3,4,6,7-tetrahydro-6-(2-methoxyethyl)- is a complex organic compound characterized by its intricate molecular structure
Mechanism of Action
Target of Action
Similar compounds have been found to inhibitCyclin-Dependent Kinase 2 (CDK2) and Fibroblast Growth Factor Receptors (FGFRs) . These proteins play crucial roles in cell cycle regulation and signal transduction pathways, respectively .
Mode of Action
Similar compounds have been shown to inhibit their targets, leading to significant alterations in cell cycle progression and apoptosis induction within cells .
Biochemical Pathways
The compound likely affects the FGF–FGFR axis and CDK2/cyclin A2 pathways . These pathways regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of these pathways due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Pharmacokinetics
Similar compounds with low molecular weight have been suggested as appealing lead compounds beneficial to subsequent optimization .
Result of Action
The compound likely inhibits cell proliferation and induces apoptosis within cells . Most of the similar compounds showed superior cytotoxic activities against various cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the pyrrolopyrimidine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions are carefully controlled to ensure the formation of the desired product while minimizing side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions using reactors designed to handle high volumes. The process would be optimized for efficiency, cost-effectiveness, and safety. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions. The specific type of reaction depends on the functional groups present and the reaction conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and a suitable base.
Addition: Electrophilic addition reactions may involve the use of strong acids or Lewis acids.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, substituted analogs, and addition products. The specific products depend on the starting materials and reaction conditions.
Scientific Research Applications
This compound has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound may be used as a probe to study biological systems, such as enzyme inhibition or receptor binding.
Medicine: It has potential therapeutic applications, including the development of new drugs for various diseases.
Industry: The compound can be used in the production of materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
Pyrrolopyrimidines
Pyrazolopyrimidines
Triazolopyrimidines
Other heterocyclic compounds with similar core structures
Properties
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-6-(2-methoxyethyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O5/c1-22-5-4-19-7-10-13(15(19)20)14(18-16(21)17-10)9-2-3-11-12(6-9)24-8-23-11/h2-3,6,14H,4-5,7-8H2,1H3,(H2,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAYLQYMKXROBOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.